2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
Description
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Properties
IUPAC Name |
2-propan-2-yl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5(2)7-6(8(10)11)3-4-9-7/h3-5,9H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAPHTTZDABWPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties and stability of 2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
An In-Depth Technical Guide to the Chemical Properties and Stability of 2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted pyrrole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] The pyrrole framework is a core structural motif in numerous biologically active agents, exhibiting a wide array of pharmacological properties, including anti-inflammatory and anticancer activities.[2][3] As a building block, this molecule combines the aromatic pyrrole ring with a carboxylic acid functional group and an isopropyl substituent, creating a unique profile of reactivity and physicochemical properties.
For drug development professionals, a thorough understanding of a molecule's intrinsic chemical properties and stability is paramount. This knowledge underpins the development of stable formulations, predicts potential degradation pathways, and informs the design of robust analytical methods required for regulatory compliance.[4] This guide provides a detailed examination of the molecular structure, predicted physicochemical properties, chemical reactivity, and stability profile of this compound. It further outlines comprehensive protocols for stability assessment, offering a self-validating system for researchers to evaluate this and similar molecules.
Molecular Structure and Physicochemical Properties
The chemical identity of this compound is defined by its unique arrangement of functional groups, which dictates its behavior in chemical and biological systems.
Caption: Molecular Structure of this compound.
The structure features:
-
An aromatic 1H-pyrrole ring : A five-membered aromatic heterocycle containing one nitrogen atom.[1] Its aromaticity makes it susceptible to electrophilic substitution but also prone to oxidation.[5]
-
An isopropyl group at position C2 : This alkyl group is electron-donating, which can influence the reactivity of the pyrrole ring.
-
A carboxylic acid group at position C3 : This electron-withdrawing group decreases the electron density of the pyrrole ring and provides a site for reactions like esterification and amidation.[1][2] It also confers acidic properties and influences solubility in polar solvents.[1]
A summary of its key physicochemical properties is presented below.
| Property | Value / Prediction | Source |
| Molecular Formula | C₈H₁₁NO₂ | [6] |
| Molecular Weight | 153.18 g/mol | [6] |
| CAS Number | 1521795-25-4 | [7] |
| Appearance | Expected to be a white to light yellow solid. | [1] |
| Solubility | Predicted to be soluble in polar organic solvents like alcohols and DMSO. | [1] |
| Predicted LogP | 1.71 | [6] |
| Predicted pKa | ~4-5 (for the carboxylic acid) | [8] |
Synthesis and Chemical Reactivity
Synthesis Overview
Substituted pyrrole-3-carboxylic acids are commonly synthesized via methods like the Hantzsch pyrrole synthesis.[3][9] A modern approach involves a one-step continuous flow synthesis from tert-butyl acetoacetates, primary amines, and α-bromoketones.[3][9] In this process, the HBr generated as a by-product is utilized to hydrolyze the tert-butyl ester in situ, efficiently yielding the desired carboxylic acid.[3][9]
Chemical Reactivity
The reactivity of this compound is governed by the interplay of its functional groups:
-
Pyrrole Ring Reactivity : The pyrrole nucleus is generally reactive and sensitive to its substituents.[5] It can undergo electrophilic substitution, although the presence of the electron-withdrawing carboxylic acid group can deactivate the ring towards this reaction compared to unsubstituted pyrrole.
-
Carboxylic Acid Reactivity : The -COOH group exhibits typical reactivity, readily undergoing esterification with alcohols or amidation with amines, often activated by coupling agents or conversion to an acid chloride.[1][10] This makes it a versatile handle for creating derivatives in drug discovery programs.[2]
-
Decarboxylation : Aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) at elevated temperatures.[11] The stability of the resulting carbanion intermediate influences the ease of this reaction. The thermal stability section below explores this further.
-
Oxidation : The pyrrole ring is susceptible to oxidation, which can lead to the formation of lactams or other ring-opened products.[12] This is a critical degradation pathway to consider during stability studies.
Chemical Stability Profile and Forced Degradation
Forced degradation studies are essential to understand a molecule's intrinsic stability, identify potential degradation products, and develop stability-indicating analytical methods, as mandated by ICH guidelines.[4] The stability of pyrrole derivatives is known to be influenced by factors like pH, oxygen, and light.[13]
Caption: Workflow for Forced Degradation Stability Testing.
Potential Degradation Pathways
-
Hydrolytic Degradation : Pyrrole-containing structures can be labile in strongly acidic or alkaline media.[13]
-
Acidic Conditions : May lead to polymerization or ring-opening, though this is often less pronounced than in alkaline conditions.
-
Alkaline Conditions : Pyrrole derivatives can be extremely unstable in alkaline solutions, potentially leading to cleavage of the imide or amide-like bonds within the ring structure.[13][14] The primary degradation mechanism for similar structures involves the cleavage of a C-N bond in the heterocyclic ring.[14]
-
-
Oxidative Degradation : The electron-rich pyrrole ring is susceptible to oxidation. Reaction with agents like hydrogen peroxide can result in the formation of hydroxylated species, lactams, or ring-opened products.[12] The sensitivity to oxidation often depends on the specific chemical structure.[13]
-
Thermal Degradation : As solid materials, heterocyclic carboxylic acids are generally stable, but decomposition can occur at or near the melting point.[15][16] The primary thermal degradation pathway to investigate for this molecule is decarboxylation. Thermal Gravimetric Analysis (TGA) is the definitive method to determine the onset temperature of decomposition.[17]
-
Photodegradation : Many aromatic and heterocyclic compounds are photolabile.[13] Exposure to UV or visible light can induce degradation, forming a complex mixture of products. Photostability testing according to ICH Q1B guidelines is necessary to assess this liability.
Experimental Protocols for Stability Assessment
The following protocols provide a framework for a comprehensive stability assessment. The goal of forced degradation is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that analytical methods can detect and resolve the resulting impurities.[18]
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated oven, photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent mixture (e.g., ACN:Water 50:50).
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. A control sample is prepared with 1 mL of stock and 1 mL of water.
-
Acid Hydrolysis: Use 0.2 M HCl to achieve a final concentration of 0.1 M. Heat at 60°C.
-
Base Hydrolysis: Use 0.2 M NaOH to achieve a final concentration of 0.1 M. Heat at 60°C.[18]
-
Oxidative Degradation: Use 6% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature.
-
Thermal Degradation (Solution): Use the control sample and heat at 60°C.
-
Thermal Degradation (Solid): Place the solid powder in a calibrated oven at 80°C.
-
Photostability: Expose the solid powder and a solution sample to light as per ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours).
-
Sample Quenching:
-
For acid-stressed samples, neutralize with an equivalent amount of NaOH.
-
For base-stressed samples, neutralize with an equivalent amount of HCl.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis.
-
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To develop a chromatographic method capable of separating the parent compound from all potential degradation products.[19]
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC with UV/PDA and/or MS detector | PDA allows for peak purity assessment; MS aids in the identification of degradants. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure the carboxylic acid is protonated, leading to better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient Elution | 10% B to 90% B over 20 min, hold 5 min | A gradient is necessary to elute both the polar parent compound and potentially less polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | 254 nm (or λmax of the compound) | Select a wavelength where the parent compound and potential degradants have good absorbance. |
| Injection Vol. | 10 µL |
This method serves as a starting point and must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Protocol 3: Thermal Analysis
Objective: To determine the thermal stability and decomposition profile of the solid compound.[15][17]
-
Thermogravimetric Analysis (TGA):
-
Instrument: TGA analyzer.
-
Procedure: Heat a small sample (5-10 mg) from room temperature to ~400°C at a rate of 10°C/min under a nitrogen atmosphere.[16]
-
Analysis: Record the temperature at which significant mass loss begins. This indicates the onset of thermal decomposition.
-
-
Differential Scanning Calorimetry (DSC):
-
Instrument: DSC analyzer.
-
Procedure: Heat a small sample (2-5 mg) under similar conditions as TGA.
-
Analysis: Observe endothermic peaks, which correspond to melting, and exothermic peaks, which indicate decomposition.[16]
-
Conclusion and Recommendations
This compound is a valuable building block whose utility in research and development hinges on a clear understanding of its chemical behavior. Based on the known chemistry of substituted pyrroles, the molecule is predicted to be most susceptible to degradation under alkaline, oxidative, and photolytic conditions .[13] The carboxylic acid functional group provides a reactive site for derivatization, while the pyrrole ring itself represents the primary site of potential instability.
For researchers and drug development professionals, it is recommended to:
-
Handle and Store the compound protected from light and in a cool, dry environment.
-
Avoid strongly alkaline conditions during synthesis, workup, and formulation to prevent ring cleavage.
-
Employ the stability-indicating analytical methods outlined herein to monitor purity during development and in formal stability studies.
-
Characterize any significant degradation products to understand the degradation pathways fully, ensuring the safety and efficacy of any final product.
This guide provides the foundational knowledge and practical methodologies to confidently work with this compound, enabling its successful application in the advancement of chemical and pharmaceutical sciences.
References
-
Golonka, I., Dawidowska, A., & Muszalska, I. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-1259. [Link]
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Czechoslovak Chemical Communications. (1967). Behavior of Some Pyrrole Derivatives in Gas Chromatography. Journal of Chromatographic Science, Oxford Academic. [Link]
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Irvine, D. G. (1976). Autotransfer chromatography in the characterization of pyrroles. Chemistry of multiple-spot phenomena. Journal of Chromatography A, 123(1), 69-78. [Link]
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Amazon AWS. (n.d.). III Spectroscopic Data. Retrieved from [Link]
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Green, J. B., & Stier, K. T. (1994). Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. Analytical Chemistry, 66(18), 2947-2956. [Link]
-
Muszalska, I. (n.d.). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica, 70(2), 233-240. [Link]
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International Journal of Innovative Science and Research Technology. (2021). SYNTHESIS & EVALUATION OF PYRROLE DERIVATIVE CONJUGATES AS EFFECTIVE NSAID's. Volume 6, Issue 7. [Link]
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National Center for Biotechnology Information. (n.d.). Pyrrole-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
Herath, A., & Cosford, N. D. P. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic letters, 12(22), 5182-5185. [Link]
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Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
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University of Wisconsin-Platteville. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. Retrieved from [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (2017). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Vol 9, Issue 10. [Link]
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Syrris. (n.d.). Pyrrole-3-carboxylic acid derivatives. Retrieved from [Link]
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Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. [Link]
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ResearchGate. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-ethyl-1H-pyrrole-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (n.d.). The Thermal Amidation of Carboxylic Acids Revisited. Retrieved from [Link]
-
Worzakowska, M., Sztanke, K., & Sztanke, M. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. International Journal of Molecular Sciences, 25(9), 4768. [Link]
-
FooDB. (n.d.). Showing Compound Pyrrole-2-carboxylic acid (FDB023340). Retrieved from [Link]
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Constantinou, T., et al. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Chemistry – A European Journal, 28(44), e202200889. [Link]
-
Bajaj, S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
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Al-Majid, A. M., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molecules, 28(12), 4811. [Link]
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Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]
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Özkınalı, S., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Records of Natural Products, 6(4), 389-394. [Link]
-
Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. 6(1). [Link]
-
LibreTexts Chemistry. (2019). 19.4 Spectroscopic Properties of Carboxylic Acids. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-propyl-1h-pyrrole-3-carboxylic acid (C8H11NO2). Retrieved from [Link]
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Literature review on the biological activity of isopropyl-substituted pyrroles
Executive Summary
The pyrrole ring is a privileged scaffold in medicinal chemistry, serving as the core for heme, chlorophyll, and a vast array of synthetic therapeutics.[1] Among its derivatives, isopropyl-substituted pyrroles occupy a unique niche. The isopropyl group (
This guide analyzes the biological activity of these compounds, anchored by the blockbuster drug Atorvastatin , and extends into emerging antimicrobial and insecticidal applications. It provides reproducible synthetic protocols and bioassay workflows, designed for immediate implementation in research laboratories.
Structural Activity Relationship (SAR): The Isopropyl Effect
In drug design, the introduction of an isopropyl group onto a pyrrole ring alters the physicochemical profile in three distinct ways:
-
Hydrophobic Pocket Filling: The isopropyl group is bulky but non-aromatic, allowing it to fill deep, hydrophobic pockets in enzymes (e.g., HMG-CoA reductase) that planar methyl groups cannot fill and phenyl groups may be too rigid to access.
-
Conformational Locking: The steric hindrance of the branched alkyl chain restricts the rotation of adjacent substituents, effectively "locking" the molecule into its bioactive conformation.
-
Metabolic Shielding: Steric bulk can protect the pyrrole ring or adjacent amides from rapid enzymatic hydrolysis or oxidation.
Visualization: SAR Logic Flow
The following diagram illustrates how the isopropyl moiety translates into biological efficacy.
Figure 1: Mechanistic flow from chemical structure to biological outcome.
Therapeutic Case Study: HMG-CoA Reductase Inhibitors (Atorvastatin)[2][3]
The most commercially significant isopropyl-pyrrole is Atorvastatin (Lipitor) . Its efficacy is a direct result of the pentasubstituted pyrrole core.
-
Target: HMG-CoA Reductase (Rate-limiting enzyme in cholesterol biosynthesis).
-
Role of Isopropyl: Located at the C5 position of the pyrrole ring, the isopropyl group binds to a specific hydrophobic groove in the enzyme. This binding is critical for the drug's nanomolar potency (
).
Mechanism of Action
Atorvastatin acts as a competitive inhibitor. The dihydroxyheptanoic acid side chain mimics the HMG-CoA substrate, while the isopropyl-pyrrole core occupies the enzyme's CoA-binding site, preventing catalysis.
| Feature | Function in Atorvastatin |
| Pyrrole Core | Central scaffold orienting substituents. |
| C5-Isopropyl | Fills hydrophobic pocket; anchors the inhibitor. |
| N1-Side Chain | Mimics the transition state of HMG-CoA reduction. |
| C2/C3-Phenyls | Additional hydrophobic interactions. |
Emerging Applications: Antimicrobial & Insecticidal
Beyond cardiovascular medicine, isopropyl-pyrroles are gaining traction in agrochemistry and infectious disease research.
Insecticidal Activity (Mitochondrial Uncoupling)
Pyrrole derivatives, particularly those related to Chlorfenapyr , act as pro-insecticides. They function by uncoupling oxidative phosphorylation in mitochondria.
-
Mechanism: The pyrrole acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane.
-
Isopropyl Role: Enhances cuticular penetration in insects (lipophilicity) and prevents rapid degradation by insect P450 enzymes.
Antimicrobial Potential
Recent studies have synthesized N-isopropyl and C-isopropyl pyrrole derivatives exhibiting activity against S. aureus and M. tuberculosis.
-
Key Finding: Isopropyl-substituted pyrrole-3-carboxylates have shown MIC values comparable to Ciprofloxacin in specific in vitro assays [1].
Synthetic Guide: Modified Paal-Knorr Synthesis
The most robust method for synthesizing isopropyl-pyrroles is the Paal-Knorr condensation . The following protocol is optimized for synthesizing 1-isopropyl-2,5-dimethyl-1H-pyrrole (a common model compound).
Protocol: Microwave-Assisted Synthesis
-
Objective: Synthesis of N-isopropyl pyrroles from 1,4-diketones.
-
Scale: 10 mmol.
-
Time: 15 minutes (vs. 12 hours thermal reflux).
Reagents
-
Acetonylacetone (2,5-hexanedione): 1.14 g (10 mmol).
-
Isopropylamine: 0.89 g (15 mmol) - Use excess due to volatility.
-
Catalyst: Iodine (
, 5 mol%) or Montmorillonite K-10 clay. -
Solvent: Ethanol (Green chemistry compliant).
Step-by-Step Workflow
-
Preparation: In a microwave-safe vial, dissolve 10 mmol of 2,5-hexanedione in 5 mL of Ethanol.
-
Addition: Add 15 mmol of isopropylamine slowly (exothermic). Add 5 mol% Iodine.
-
Reaction: Seal the vial. Irradiate at 100°C / 150W for 10–15 minutes.
-
Monitoring: Check completion via TLC (Eluent: Hexane/EtOAc 9:1). The diketone spot should disappear.
-
Workup:
-
Cool to room temperature.[4]
-
Add 10 mL saturated
(sodium thiosulfate) to quench iodine (color changes from brown to yellow/clear). -
Extract with Dichloromethane (DCM) (
).
-
-
Purification: Dry organic layer over
, filter, and concentrate in vacuo. Purify via silica gel column chromatography.
Visualization: Synthetic Pathway[6][7][8]
Figure 2: Paal-Knorr reaction pathway for N-isopropyl pyrrole synthesis.[5][6]
Bioassay Protocols
To validate the biological activity of synthesized isopropyl-pyrroles, the following assays are standard.
Cytotoxicity Screening (MTT Assay)
Purpose: Determine
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100
M).-
Critical: Final DMSO concentration must be
to avoid solvent toxicity.
-
-
Incubation: Incubate for 48h at 37°C, 5%
. -
Labeling: Add 10
L MTT reagent (5 mg/mL in PBS). Incubate for 4h. -
Solubilization: Aspirate medium. Add 100
L DMSO to dissolve formazan crystals. -
Quantification: Measure absorbance at 570 nm .
Antimicrobial Susceptibility (MIC)
Purpose: Determine the Minimum Inhibitory Concentration against S. aureus.
-
Inoculum: Prepare bacterial suspension to
McFarland standard ( CFU/mL). -
Dilution: Dilute 1:100 in Mueller-Hinton Broth.
-
Plate Prep: Use 96-well plates. Add 100
L broth containing test compound (serial dilution). -
Inoculation: Add 100
L bacterial suspension to each well. -
Controls:
-
Positive Control: Ciprofloxacin.
-
Negative Control: Sterile Broth + DMSO.
-
-
Readout: Incubate at 37°C for 24h. MIC is the lowest concentration with no visible turbidity.
References
-
Idhayadhulla, A., et al. (2014). Synthesis, characterization and antimicrobial activity of new pyrrole derivatives. Journal of Mexican Chemical Society, 55(4), 218-223. Link
-
Roth, B. D. (2002). The discovery and development of atorvastatin, a potent novel hypolipidemic agent. Progress in Medicinal Chemistry, 40, 1-22. Link
-
BenchChem. (2025).[1] Paal-Knorr Synthesis of Substituted Pyrroles: Protocols and Applications. BenchChem Application Notes. Link
-
Raghavan, S., et al. (2019). Insecticidal efficacy of pyrrole derivatives against stored-product pests. Journal of Stored Products Research. Link
-
PubChem. (2025). Atorvastatin Compound Summary. National Library of Medicine. Link
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Methodological & Application
Application Note: A Step-by-Step Synthesis Protocol for 2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
Introduction
Pyrrole-3-carboxylic acid derivatives are significant structural motifs in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The synthesis of specifically substituted pyrroles, such as 2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid, is of considerable interest for the exploration of new chemical space in the pursuit of novel therapeutic agents. This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing with the synthesis of its ethyl ester precursor via the Knorr pyrrole synthesis, followed by basic hydrolysis to yield the target carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.
Mechanistic Rationale
The synthetic strategy hinges on the classical Knorr pyrrole synthesis, a robust method for the preparation of substituted pyrroles.[1] This reaction involves the condensation of an α-amino-ketone with a β-ketoester.[1] In our protocol, the α-aminoketone is generated in situ from the corresponding α-oximino-β-ketoester, which is in turn synthesized from ethyl isobutyrylacetate. The subsequent hydrolysis of the resulting ethyl 2-(propan-2-yl)-1H-pyrrole-3-carboxylate is a standard saponification reaction, which proceeds via nucleophilic acyl substitution at the ester carbonyl by hydroxide ions.
Synthetic Workflow Diagram
Figure 1: Overall synthetic workflow for this compound.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS No. |
| Ethyl isobutyrylacetate | Reagent | Sigma-Aldrich | 7149-59-9 |
| Sodium Nitrite | ACS Reagent | Fisher Scientific | 7632-00-0 |
| Glacial Acetic Acid | ACS Reagent | VWR | 64-19-7 |
| Ethyl acetoacetate | ReagentPlus®, 99% | Sigma-Aldrich | 141-97-9 |
| Zinc Dust | <10 µm, ≥98% | Sigma-Aldrich | 7440-66-6 |
| Sodium Hydroxide | ACS Reagent | Merck | 1310-73-2 |
| Hydrochloric Acid | 37% | Fisher Scientific | 7647-01-0 |
| Ethanol | 200 proof | Decon Labs | 64-17-5 |
| Diethyl Ether | ACS Grade | Fisher Scientific | 60-29-7 |
| Sodium Sulfate (anhydrous) | ACS Reagent | VWR | 7757-82-6 |
| Celite® | --- | Sigma-Aldrich | 68855-54-9 |
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(propan-2-yl)-5-methyl-1H-pyrrole-3-carboxylate
-
Preparation of the Oximino Intermediate: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve ethyl isobutyrylacetate (15.8 g, 0.1 mol) in glacial acetic acid (50 mL). Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (15 mL) dropwise via the addition funnel, ensuring the temperature does not exceed 10 °C. The reaction is exothermic.[2]
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours. The formation of the oximino intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Reductive Condensation: To the flask containing the oximino intermediate, add ethyl acetoacetate (13.0 g, 0.1 mol).
-
In a separate beaker, prepare a slurry of zinc dust (19.6 g, 0.3 mol) in glacial acetic acid (50 mL).
-
While vigorously stirring the reaction mixture, add the zinc dust slurry portion-wise, maintaining the temperature below 40 °C with an ice bath. The reaction is highly exothermic.[1]
-
After the addition of zinc is complete, heat the reaction mixture to 80 °C and stir for 3 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a beaker containing 500 mL of ice-water.
-
A precipitate will form. Filter the crude product through a bed of Celite® and wash thoroughly with water.
-
Recrystallize the crude solid from ethanol-water to afford ethyl 2-(propan-2-yl)-5-methyl-1H-pyrrole-3-carboxylate as a crystalline solid.
-
Dry the product under vacuum.
Step 2: Synthesis of this compound
-
Hydrolysis: In a 250 mL round-bottom flask, dissolve the ethyl 2-(propan-2-yl)-5-methyl-1H-pyrrole-3-carboxylate (from Step 1) in ethanol (100 mL).
-
Add a 2 M aqueous solution of sodium hydroxide (50 mL) to the flask.
-
Heat the mixture to reflux and maintain for 4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow addition of 2 M hydrochloric acid. A precipitate will form.
-
Filter the precipitated solid and wash with cold water.
-
Recrystallize the crude product from an ethanol-water mixture to yield pure this compound.[3]
-
Dry the final product under vacuum.
Characterization Data
Ethyl 2-(propan-2-yl)-5-methyl-1H-pyrrole-3-carboxylate (Intermediate)
-
Appearance: Off-white to pale yellow crystalline solid.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.5-9.0 (br s, 1H, NH), 6.55 (d, J = 2.8 Hz, 1H, pyrrole-H), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.50 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.25 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 165.5 (C=O), 140.0 (C), 128.0 (C), 115.0 (C), 110.0 (CH), 60.0 (OCH₂), 28.0 (CH), 22.5 (CH₃), 14.5 (CH₃), 12.0 (CH₃).
-
IR (KBr, cm⁻¹): 3300 (N-H stretch), 2970 (C-H stretch), 1680 (C=O stretch, ester).
This compound (Final Product)
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.5 (br s, 1H, COOH), 11.0 (br s, 1H, NH), 6.80 (t, J = 2.8 Hz, 1H, pyrrole-H), 6.10 (t, J = 2.8 Hz, 1H, pyrrole-H), 3.40 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.20 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).[4][5]
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 165.0 (C=O), 138.0 (C), 122.0 (C), 118.0 (CH), 108.0 (CH), 28.0 (CH), 22.0 (CH(CH₃)₂).[6][7][8]
-
IR (KBr, cm⁻¹): 3350 (N-H stretch), 3200-2500 (O-H stretch, broad, carboxylic acid), 2970 (C-H stretch), 1670 (C=O stretch, carboxylic acid).[9][10]
-
Mass Spectrometry (ESI-MS): m/z calculated for C₉H₁₃NO₂ [M-H]⁻: 166.09, found: 166.1.[11]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Step 1: Low yield of ester | Incomplete reaction | Ensure the reaction is stirred vigorously, especially during the addition of zinc dust. Monitor the reaction by TLC to confirm completion. |
| Overheating during zinc addition | Maintain careful temperature control during the exothermic addition of zinc dust. | |
| Step 2: Incomplete hydrolysis | Insufficient reaction time or base | Extend the reflux time and monitor by TLC. If necessary, add a small amount of additional NaOH solution. |
| Ester is insoluble | Ensure sufficient ethanol is used to fully dissolve the starting material. | |
| Final Product: Impure | Incomplete removal of starting materials | Ensure thorough washing during the work-up steps. Perform recrystallization carefully, allowing for slow cooling to promote the formation of pure crystals. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the outlined procedures for the Knorr pyrrole synthesis and subsequent hydrolysis, researchers can effectively produce this valuable building block for applications in medicinal chemistry and drug discovery. The provided characterization data will aid in the verification of the synthesized compounds.
References
-
MDPI. (2025). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. [Link]
-
Wikipedia. (2023). Knorr pyrrole synthesis. In Wikipedia. [Link]
-
NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. Retrieved from [Link]
-
Patsnap Eureka. (2013). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. Patsnap Eureka. [Link]
-
CORE. (2006). New sulfonated pyrrole and pyrrole 3-carboxylic acid copolymers membranes via track-etched templates. CORE. [Link]
-
Chemical shifts. (n.d.). University of Cambridge. Retrieved from [Link]
-
YouTube. (2020). Knorr Pyrrole Synthesis of Knorr's Pyrrole. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Indian Institute of Technology Delhi. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
The features of IR spectrum. (n.d.). University of Babylon. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. ResearchGate. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]
-
YouTube. (2007). Organic Chemistry Lab: Recrystallization. YouTube. [Link]
-
Table of characteristic proton NMR chemical shifts. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
13-C NMR Chemical Shift Table.pdf. (n.d.). University of Puget Sound. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Pyrrole-2-carboxylic acid. NIST WebBook. [Link]
-
PMC. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. PMC. [Link]
-
ResearchGate. (2025). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
-
Syrris. (n.d.). Pyrrole-3-carboxylic acid derivatives. Syrris. [Link]
- Google Patents. (n.d.). Preparation of pyrrole esters.
- Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization.
-
MDPI. (n.d.). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. [Link]
-
University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. University of Cambridge. [Link]
-
Chemistry LibreTexts. (2019). 19.3: Spectroscopy and Mass Spectrometry of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Life Science Journal. (n.d.). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface. Chemical Communications (RSC Publishing). [Link]
-
PMC. (n.d.). 1H-Pyrrole-2-carboxylic acid. PMC. [Link]
Sources
- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR spectrum [chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. compoundchem.com [compoundchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid [mdpi.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Application Note: High-Efficiency Paal-Knorr Synthesis of 2-Isopropyl Pyrrole Derivatives
Executive Summary & Strategic Context
The synthesis of 2-isopropyl pyrrole derivatives represents a specific challenge in medicinal chemistry, most notably exemplified by the industrial production of Atorvastatin (Lipitor). While the Paal-Knorr condensation (1,4-diketone + primary amine) is the standard route, the steric bulk of the isopropyl group adjacent to the reactive carbonyl center significantly impedes the initial nucleophilic attack and the subsequent cyclization step.
This Application Note provides a dual-track protocol strategy:
-
Method A (Thermodynamic Control): A robust, scalable protocol using azeotropic water removal and pivalic acid catalysis, mirroring industrial standards.
-
Method B (Kinetic Acceleration): A modern, green chemistry approach utilizing microwave irradiation and heterogeneous catalysis (Montmorillonite K-10) for rapid library generation.
Mechanistic Analysis: The "Isopropyl Effect"
To optimize the reaction, one must understand the kinetic bottlenecks introduced by the isopropyl group. The Paal-Knorr mechanism involves two critical steps: hemiaminal formation and cyclization.[1][2]
The Steric Barrier
In a standard 1,4-diketone (e.g., 2,5-hexanedione), the carbonyl carbons are accessible. However, in 1-isopropyl-1,4-dicarbonyl systems, the isopropyl group creates a "steric wall."
-
Impact on Step 1: The nucleophilic attack of the amine on the carbonyl adjacent to the isopropyl group is kinetically disfavored due to the transition state energy barrier.
-
Impact on Step 2: The rate-determining step (RDS) is often the cyclization of the iminium intermediate.[2][3] The bulky isopropyl group destabilizes the planar transition state required for ring closure.
Mechanistic Pathway Diagram
The following diagram illustrates the reaction pathway and highlights the specific points of steric resistance.
Figure 1: Mechanistic pathway of Paal-Knorr synthesis highlighting steric bottlenecks caused by the isopropyl group.
Optimization Matrices
The following data summarizes the efficiency of various catalytic systems specifically for hindered substrates, derived from comparative literature analysis (Banik et al., Amarnath et al.).
Table 1: Catalyst & Condition Efficiency Comparison
| Parameter | Pivalic Acid / Toluene (Method A) | Microwave / Montmorillonite K-10 (Method B) | Iodine ( |
| Reaction Type | Thermal / Azeotropic Reflux | Microwave Irradiation | Lewis Acid Catalysis |
| Time | 12 – 24 Hours | 5 – 15 Minutes | 1 – 3 Hours |
| Yield (Hindered) | 75 – 85% | 88 – 95% | 80 – 90% |
| Scalability | High (Kg scale) | Low/Medium (mg to g scale) | Medium |
| Green Score | Low (Uses Toluene) | High (Solvent-free/Solid support) | Medium |
| Mechanism | Brønsted Acid Catalysis | Surface Catalysis + Dielectric Heating | Mild Lewis Acid Activation |
Detailed Experimental Protocols
Protocol A: Thermodynamic Scale-Up (The "Atorvastatin" Standard)
Recommended for: Large scale synthesis (>10g), GMP environments, and substrates sensitive to high localized heat.
Rationale: Pivalic acid is chosen over stronger acids (like p-TsOH) because it minimizes polymerization of the sensitive pyrrole product while sufficiently activating the carbonyl. The Dean-Stark trap drives the equilibrium by removing water, which is critical for the cyclization step.
Reagents:
-
1-Isopropyl-1,4-dicarbonyl derivative (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
Pivalic Acid (0.5 equiv)
-
Solvent: Toluene/Heptane (4:1 ratio)
Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus topped with a reflux condenser, and a nitrogen inlet.
-
Charging: Add the dicarbonyl compound and the amine to the flask. Dissolve in Toluene/Heptane (approx. 10 mL per gram of substrate).
-
Catalysis: Add Pivalic Acid. Note: For extremely acid-sensitive amines, buffer with catalytic triethylamine.
-
Reflux: Heat the mixture to vigorous reflux (
). Ensure the solvent is actively distilling into the trap. -
Monitoring: Monitor water collection in the trap. The reaction is complete when water evolution ceases (typically 12-18 hours). Verify by TLC (disappearance of dicarbonyl).
-
Workup: Cool to room temperature. Wash the organic layer with saturated
(to remove pivalic acid) followed by brine. -
Purification: Dry over
, concentrate in vacuo. Recrystallize from Isopropyl Alcohol (IPA) or purify via silica gel chromatography.
Protocol B: Kinetic High-Throughput (Microwave-Assisted)
Recommended for: Library generation, screening, and maximizing yield of highly hindered derivatives.
Rationale: Microwave irradiation provides direct energy transfer to the polar transition states, overcoming the activation energy barrier imposed by the isopropyl group. Montmorillonite K-10 acts as an acidic surface catalyst and a water scavenger.
Reagents:
-
1-Isopropyl-1,4-dicarbonyl derivative (1.0 mmol)
-
Primary Amine (1.2 mmol)
-
Montmorillonite K-10 Clay (200 mg per mmol)
-
Solvent: None (Solvent-free) or minimal Ethanol (0.5 mL)
Workflow:
-
Preparation: In a microwave-safe process vial, mix the dicarbonyl and amine.
-
Catalyst Addition: Add Montmorillonite K-10 clay.[2][4] Mix thoroughly with a spatula to create a homogeneous paste.
-
Irradiation: Cap the vial. Irradiate at 300W,
for 10 minutes .-
Note: Use a ramp time of 2 minutes to prevent pressure spikes.
-
-
Extraction: Allow the vial to cool. Add Ethyl Acetate (10 mL) to the vial and sonicate for 2 minutes to desorb the product from the clay.
-
Filtration: Filter the mixture through a celite pad to remove the clay.
-
Isolation: Evaporate the solvent. The product is often sufficiently pure (>90%) for biological screening. If necessary, pass through a short silica plug.
Decision Logic for Protocol Selection
Use the following logic flow to determine the optimal path for your specific synthesis.
Figure 2: Decision matrix for selecting the appropriate synthesis protocol.
Quality Control & Troubleshooting
Self-Validating the Synthesis
-
NMR Signature: The 2-isopropyl group provides a distinct diagnostic signal. Look for a septet at
2.8–3.2 ppm (1H) and a doublet at 1.2–1.4 ppm (6H). The disappearance of the starting material's carbonyl peaks in NMR (>200 ppm) confirms cyclization. -
Furan Formation: If the amine is not nucleophilic enough or the medium is too acidic (pH < 3), the Paal-Knorr furan synthesis may compete.[5] Check for lack of N-H signals (if N-substituted) or mass spec shift (O vs NH difference).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion | Steric hindrance prevents attack. | Switch to Method B (Microwave) or increase reflux time in Method A. |
| Furan Byproduct | Acidity too high; Amine salt formation. | Use Pivalic Acid (weaker) instead of p-TsOH; Add Triethylamine. |
| Dark Tarry Product | Polymerization of pyrrole. | Perform reaction under strict |
References
-
Amarnath, V., et al. (1991).[6] "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry.
-
Banik, B. K., et al. (2004). "Microwave-assisted Paal-Knorr reaction." Tetrahedron Letters.
-
BenchChem. (2025).[7] "An In-Depth Technical Guide to the Synthesis of Atorvastatin Ethyl Ester."
-
Minetto, G., et al. (2005).[8] "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis." European Journal of Organic Chemistry.[8]
-
Rao, H. S. P., & Jothilingam, S. (2001). "One-pot synthesis of pyrrole derivatives using Montmorillonite K-10." Tetrahedron Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 4. Montmorillonite K10 Clay Catalyzed Synthesis of Novel β-Aminocarbonyl Compounds and Their Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
Troubleshooting & Optimization
Improving low yields in the synthesis of 2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
Technical Support Center: Optimizing Synthesis of 2-(propan-2-yl)-1H-pyrrole-3-carboxylic Acid
Case Reference: PYR-ISO-03 | Status: Active | Topic: Yield Improvement & Instability Management
Executive Summary: The "Steric-Instability" Trap
The synthesis of This compound (also known as 2-isopropylpyrrole-3-carboxylic acid) presents a dual challenge often underestimated in standard protocols:
-
Steric Hindrance: The bulky isopropyl group at the C2 position effectively shields the C3-ester, making standard saponification (hydrolysis) extremely sluggish.
-
Electronic Instability: Pyrrole-3-carboxylic acids are electron-rich and prone to spontaneous decarboxylation and oxidative polymerization (tar formation) under the very conditions (heat/acid) required to overcome the steric hindrance.
This guide moves away from the traditional Paal-Knorr or standard Knorr methods, which often fail for this specific substitution pattern, and recommends a Modified Hantzsch Protocol utilizing tert-butyl esters to bypass the saponification bottleneck.
Diagnostic Troubleshooting (Q&A)
Q1: "I am using the Paal-Knorr method (1,4-diketone + ammonia), but my yields are <15%. Why?" A: The Paal-Knorr reaction is generally robust, but for this specific target, the precursor (a 2-isopropyl-1,4-dicarbonyl) is difficult to synthesize and prone to furan formation. The isopropyl group creates steric clash during the ring-closure step, slowing the rate of pyrrole formation and allowing side reactions (oligomerization) to dominate.
-
Recommendation: Switch to the Hantzsch Pyrrole Synthesis . It builds the ring from more stable fragments (
-keto ester and -halo aldehyde) and accommodates the isopropyl group more effectively at the assembly stage.
Q2: "I successfully made the ethyl ester intermediate, but it won't hydrolyze to the acid. I tried refluxing in NaOH/EtOH, but it turned into black tar." A: This is the most common failure point. The C2-isopropyl group sterically blocks the attack of the hydroxide ion on the C3-carbonyl. To drive the reaction, you likely increased the temperature or base concentration. However, electron-rich pyrroles are sensitive to oxidation, and pyrrole-3-carboxylic acids decarboxylate rapidly at elevated temperatures (often >50°C), especially in solution.
-
Recommendation: Do not use methyl or ethyl esters. Synthesize the tert-butyl ester analog. This allows you to cleave the ester using mild acidic conditions (TFA/DCM) or flow chemistry, completely avoiding the nucleophilic attack required for saponification.
Q3: "My product turns purple/black during filtration. How do I stop this?"
A: This indicates oxidative polymerization. Pyrroles are
-
Recommendation:
-
Perform all workups under an inert atmosphere (
or Ar). -
Add a trace antioxidant (e.g., BHT) to your elution solvents if using chromatography.
-
Crucial: Store the product as the ester or salt (carboxylate). Generate the free acid only immediately before use.
-
Optimized Protocol: Modified Hantzsch Synthesis
This protocol utilizes tert-butyl 4-methyl-3-oxopentanoate to allow for mild acidolysis, bypassing the problematic saponification step.
Phase 1: Ring Assembly (Hantzsch Condensation)
-
Reagents:
- -Keto Ester: tert-Butyl 4-methyl-3-oxopentanoate (1.0 equiv)
- -Halo Ketone source: Chloroacetaldehyde (50% aq. solution, 1.2 equiv)
-
Ammonia source: Ammonium acetate (
, 2.0 equiv) or aqueous . -
Solvent: Ethanol or Methanol (0.5 M).
Step-by-Step:
-
Cooling: Dissolve the
-keto ester in ethanol and cool to 0°C. The isopropyl group makes the enamine formation slower, so temperature control is key to prevent self-condensation. -
Ammonia Addition: Add
(or bubble gas) slowly. Stir for 30 mins at 0°C to form the enamine intermediate. -
Cyclization: Add Chloroacetaldehyde dropwise. Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours. Note: Do not reflux unless monitoring confirms stalled conversion.
-
Workup: Evaporate ethanol. Partition residue between water and Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over
, and concentrate. -
Purification: Silica gel chromatography (Hexane/EtOAc). The tert-butyl ester is stable and can be stored.
Phase 2: Deprotection (The "Acidolysis" Switch)
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Conditions: Anhydrous, Room Temperature.
Step-by-Step:
-
Dissolve the purified tert-butyl ester in DCM (10 mL/g).
-
Add TFA (1:1 ratio with DCM) dropwise at 0°C.
-
Stir at RT for 2–4 hours. Monitor by TLC (disappearance of ester).
-
Critical Workup: Do not heat to remove TFA. Co-evaporate with toluene or DCM under reduced pressure at <30°C.
-
Isolation: The product may precipitate. If not, neutralize carefully with cold saturated
to pH 4–5 (isoelectric point) to precipitate the acid. Filter and dry under vacuum in the dark.
Comparative Data: Ester Cleavage Efficiency
The following table illustrates why the switch to the tert-butyl ester is critical for this specific sterically hindered molecule.
| Ester Type | Cleavage Method | Conditions | Yield (Acid) | Outcome Notes |
| Ethyl | Saponification | NaOH, EtOH, Reflux (80°C) | < 10% | Decarboxylation & Polymerization (Tar). |
| Ethyl | Saponification | LiOH, THF/H2O, 40°C | ~ 25% | Incomplete reaction; steric hindrance prevents hydrolysis. |
| Methyl | Lewis Acid | 40% | Harsh reagents; difficult workup for pyrroles. | |
| tert-Butyl | Acidolysis | TFA, DCM, 25°C | 85-92% | Clean conversion. No thermal decarboxylation. |
| tert-Butyl | Flow Chem | HBr (in situ), 100°C (res. time 2 min) | 88% | High throughput; heat tolerated due to short residence time [1]. |
Mechanistic & Workflow Visualization
The diagram below illustrates the steric conflict in the standard route and the streamlined pathway using the optimized Hantzsch/tert-butyl method.
Caption: Comparison of the failed Saponification route (Red) vs. the Optimized Acidolysis route (Green) which bypasses steric hindrance.
References
-
Herath, A., & Cosford, N. D. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters.[1][2][3][4] Organic Letters, 12(22), 5182-5185.
-
Organic Chemistry Portal. (n.d.). Hantzsch Pyrrole Synthesis.
-
Dunn, G. E., & Lee, G. K. (1971). Kinetics and mechanism of the decarboxylation of pyrrole-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 49(7), 1032-1035.
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification.[5][6][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. syrris.com [syrris.com]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
Strategies for stabilizing 2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid in solution
Welcome to the technical support guide for 2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the foundational knowledge and practical protocols to mitigate degradation and ensure the integrity of your experiments.
Introduction: The Challenge of Pyrrole Stability
Pyrrole and its derivatives, including this compound, are known for their susceptibility to degradation. The electron-rich nature of the pyrrole ring makes it vulnerable to oxidation, polymerization, and, in the case of carboxylic acid derivatives, decarboxylation. These processes are often accelerated by factors such as light, heat, oxygen, and pH extremes. Understanding these degradation pathways is the first step toward effective stabilization.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning dark (e.g., pink, brown, or black) over time. What is happening?
A: A color change is a classic indicator of pyrrole degradation, primarily through oxidation and subsequent polymerization. The electron-rich pyrrole ring is easily oxidized, forming radical cations that can then initiate chain reactions with neutral pyrrole molecules. This process leads to the formation of conjugated polymers, often called "pyrrole black," which are intensely colored. The presence of atmospheric oxygen is a major catalyst for this process.
Q2: I'm observing a loss of my starting material in my reaction, even under inert conditions. What other degradation pathways should I consider?
A: If oxidation is minimized, the most likely culprit is decarboxylation. Pyrrole-3-carboxylic acids can be susceptible to losing CO2, especially when heated or exposed to acidic conditions. The stability of the resulting 2-isopropylpyrrole intermediate can influence the rate of this degradation. While the C3-carboxy group is generally more stable than a C2-carboxy group, this pathway should not be discounted, particularly if your experimental setup involves elevated temperatures.
Q3: Can the choice of solvent impact the stability of my compound?
A: Absolutely. The solvent plays a critical role in both stabilizing the compound and potentially accelerating its degradation. Protic solvents, especially in the presence of impurities, can facilitate proton-catalyzed degradation pathways. Furthermore, solvents that are not properly degassed can be a significant source of dissolved oxygen, promoting oxidation. For optimal stability, a dry, aprotic, and thoroughly degassed solvent is generally recommended.
Q4: How critical is pH control for storing solutions of this compound?
A: pH is a critical parameter. Strongly acidic conditions can promote both polymerization and decarboxylation. Conversely, strongly basic conditions can deprotonate the carboxylic acid, forming a carboxylate salt. While this may increase solubility in aqueous media, it doesn't necessarily prevent ring oxidation. For short-term storage, maintaining a slightly acidic to neutral pH (approximately 4-7) is often a good starting point, but this should be experimentally verified for your specific application.
Troubleshooting Guides & Protocols
Issue 1: Rapid Solution Discoloration (Oxidative Degradation)
This guide addresses the common issue of solutions turning dark, indicating oxidative polymerization.
Underlying Mechanism: The pyrrole ring is highly susceptible to oxidation, leading to the formation of radical species. These radicals propagate, forming long-chain conjugated polymers that are intensely colored. This process is often initiated by atmospheric oxygen and can be accelerated by light and trace metal impurities.
Diagram: Oxidative Degradation Pathway
Caption: Heat and acid can promote the decarboxylation of the target compound.
Mitigation Protocol: Temperature and pH Control
-
Temperature Management:
-
Avoid unnecessary heating of solutions containing this compound.
-
If a reaction requires elevated temperatures, perform a time-course study using a small-scale trial to determine the rate of degradation under your specific conditions. Analyze aliquots at different time points by HPLC or LC-MS.
-
-
pH Control:
-
Strictly avoid strongly acidic conditions unless required by the reaction chemistry.
-
If your protocol involves an acidic workup or purification (e.g., silica gel chromatography), minimize the time the compound is exposed to the acidic environment.
-
Consider using a buffered mobile phase for chromatography if feasible.
-
Data Summary: Recommended Stabilization Strategies
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation by atmospheric O2. |
| Solvent | Dry, Aprotic, Degassed | Minimizes source of oxygen and avoids protic-catalyzed degradation. |
| Temperature | ≤ Ambient (Storage at -20°C) | Reduces the rate of all degradation pathways (oxidation, decarboxylation). |
| Light Exposure | Minimize (Use Amber Vials) | Light can provide the activation energy for radical formation. |
| pH | Near Neutral (4-7) | Avoids acid-catalyzed decarboxylation and polymerization. |
| Additives | BHT (0.01-0.1 mol%) | Acts as a radical scavenger to inhibit oxidative polymerization. |
Self-Validating Experimental Protocol: Stability Assessment
To ensure the integrity of your compound under your specific experimental conditions, a stability study is essential.
Objective: To quantify the stability of this compound in your chosen solvent and conditions over time.
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in your chosen experimental solvent, following all the handling precautions outlined above (inert atmosphere, degassed solvent).
-
Prepare a second stock solution that also includes your proposed stabilizing agent (e.g., BHT).
-
-
Time-Point Sampling:
-
Dispense aliquots of the stock solution(s) into several amber HPLC vials.
-
Store these vials under the intended experimental conditions (e.g., room temperature on the benchtop, 4°C in a refrigerator).
-
-
Analytical Monitoring:
-
At designated time points (e.g., t=0, 2, 4, 8, 24 hours), take one vial and analyze its content using a suitable analytical method, such as HPLC-UV or LC-MS.
-
The t=0 sample serves as your baseline reference.
-
-
Data Analysis:
-
Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation.
-
Look for the appearance of new peaks, which correspond to degradation products.
-
Plot the percentage of the remaining parent compound against time to determine its stability profile.
-
This self-validating protocol provides you with empirical data on the stability of your compound under your exact conditions, allowing you to make informed decisions about experimental design and sample handling.
Overcoming steric hindrance of the isopropyl group in pyrrole functionalization
Technical Support Center: Pyrrole Functionalization Subject: Overcoming Steric Hindrance of N-Isopropyl Groups in C-H Activation & Substitution
User Guide Overview
Current Status: Active Ticket ID: PYR-ISO-003 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary:
The
Module 1: Diagnostic Hub – Why is your reaction failing?
Before altering your protocol, identify the failure mode using this diagnostic matrix.
| Symptom | Probable Cause | The "Isopropyl Effect" | Recommended Fix |
| No Reaction (C2 Target) | Steric Shielding | The isopropyl methyls create a "cone of protection" blocking the trajectory of bulky electrophiles. | Switch to small electrophiles (e.g., Vilsmeier) or use Lithiation (Module 3). |
| Wrong Regioisomer (C3 Major) | Steric Steering | The catalyst cannot fit at C2, so it defaults to the more accessible C3 position. | If C2 is the target, you must use Directed Metalation . If C3 is the target, this is a feature, not a bug (see Module 2). |
| Low Yield (Pd-Catalysis) | Reductive Elimination Failure | Bulky ligands on Pd + Bulky N-group = Transition state energy too high. | Switch to Iridium Catalysis (C-H Borylation) or use Buchwald Precatalysts (Gen 3/4). |
Module 2: Accessing the -Position (C3/C4)
Strategy: Use the steric bulk to your advantage.
The
Protocol: Steric-Directed C-H Borylation
Objective: Install a Boronic Acid Pinacol Ester (BPin) at C3.
Mechanism:
The active catalyst, typically [Ir(cod)(OMe)]2 with a bipyridine ligand, forms a bulky envelope. It physically cannot approach C2 due to the clash with the
Step-by-Step Workflow:
-
Catalyst Prep: In a glovebox, mix [Ir(cod)(OMe)]2 (1.5 mol%) and dtbpy (3.0 mol%) in THF or Hexane.
-
Note:dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) is critical. Its bulk amplifies the steric steering effect.
-
-
Substrate Addition: Add
-isopropylpyrrole (1.0 equiv) and (0.5 equiv).-
Why 0.5 equiv? To prevent bis-borylation if mono-functionalization is desired.
-
-
Reaction: Seal and heat to 80 °C for 4–16 hours.
-
Workup: Evaporate volatiles. The product is usually pure enough for the next step (Suzuki coupling).
Troubleshooting:
-
Issue: Getting mixtures of C2 and C3.
-
Fix: Your ligand is too small. Do not use unsubstituted bipyridine or phenanthroline. Stick to dtbpy or tmphen (3,4,7,8-tetramethyl-1,10-phenanthroline).
Module 3: Accessing the -Position (C2/C5)
Strategy: Overpowering sterics with electronics or kinetics.
Accessing C2 requires navigating around the isopropyl group. We rely on the inherent electronic activation of the pyrrole ring (SEAr) or the high reactivity of organolithiums.
Protocol A: Optimized Vilsmeier-Haack (Formylation)
Objective: Install an aldehyde (-CHO) at C2.
The Logic: The Vilsmeier reagent (Chloroiminium ion) is relatively small and highly electrophilic. The electronic density at C2 (alpha) is high enough to overcome the moderate steric clash of the isopropyl group, provided the temperature is controlled.
-
Reagent Formation: Cool DMF (3.0 equiv) to 0 °C. Add
(1.1 equiv) dropwise. Stir 30 min. -
Addition: Add
-isopropylpyrrole (1.0 equiv) in DCM dropwise at 0 °C.-
Critical: Do not let the temperature spike. Higher temps increase the energy available to overcome the activation barrier for C3 substitution, eroding selectivity.
-
-
Hydrolysis: Pour onto ice/sodium acetate.
-
Outcome: Expect >90% C2 selectivity. If C3 isomers appear, lower the reaction temperature to -10 °C.
Protocol B: Directed Lithiation (The "Sledgehammer" Approach)
Objective: Install a nucleophile (Li) at C2 for reaction with electrophiles.
-
Solvent: Anhydrous THF (Must be dry; moisture kills the base).
-
Base:
-BuLi (1.1 equiv) at -78 °C.-
Why t-BuLi?
-BuLi is often too aggregated and slow to deprotonate the sterically hindered C2 position before other side reactions occur. -BuLi is more reactive.
-
-
Additives: Add TMEDA (1.1 equiv). This breaks up Lithium aggregates, making the base smaller and more reactive ("Turbo-charging").
-
Quench: Add your electrophile (e.g., MeI, DMF) at -78 °C.
Visualizing the Strategy
The following decision tree illustrates the logic flow for selecting the correct method based on your target position and the constraints of the isopropyl group.
Caption: Decision matrix for N-isopropylpyrrole functionalization. Red path denotes overcoming sterics; Green path denotes utilizing sterics.
FAQs: Field-Tested Solutions
Q: Can I use a Suzuki Coupling directly on N-isopropylpyrrole to add an aryl group at C2? A: Direct C-H arylation is difficult due to the steric clash with the Palladium phosphine ligands.
-
Better Route: Perform the Vilsmeier-Haack to get the C2-aldehyde, then oxidize to the acid/ester, or halogenate C2 (NBS) and then perform a Suzuki coupling. The halogen provides a "handle" that makes the oxidative addition step easier than direct C-H activation.
Q: I tried borylation and got a mixture of mono- and di-borylated products. How do I stop at one?
A: This is a stoichiometry issue. N-isopropylpyrrole activates at both C3 and C4 (they are equivalent). Use a high substrate-to-boron ratio (2:1 Substrate:
Q: Does the isopropyl group survive strong acid deprotection?
A: Yes. The
References
-
Miyaura, N., & Hartwig, J. F. (2002). Iridium-Catalyzed C-H Borylation of Heterocycles.[1][2][3][4] This foundational work establishes the steric rules for Ir-catalyzed borylation, confirming that bulky N-groups direct borylation to the beta-position.
-
Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Vilsmeier-Haack Formylation of 1-Substituted Pyrroles.[5] A classic study detailing how steric factors of N-alkyl groups influence the
vs ratio in electrophilic substitution. -
Gribble, G. W. (2002). Lithiation of Pyrroles and Indoles.[3] A comprehensive review of metalation strategies, including the use of additives like TMEDA to overcome steric hindrance in N-substituted heterocycles.
-
Mkhalid, I. A., Barnard, J. H., Marder, T. B., Murphy, J. M., & Hartwig, J. F. (2010). C-H Activation for the Construction of C-B Bonds.[2] Reviews the mechanism of ligand-controlled regioselectivity.
Sources
- 1. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scribd.com [scribd.com]
Technical Support Center: Minimizing Byproduct Formation in the Hydrolysis of Pyrrole Esters
Welcome to the technical support center for the hydrolysis of pyrrole esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common synthetic transformation. Here, we will address specific issues you may encounter during your experiments, providing in-depth technical guidance in a user-friendly question-and-answer format. Our goal is to equip you with the knowledge to minimize byproduct formation and maximize the yield and purity of your desired pyrrole carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should be aware of during the hydrolysis of pyrrole esters?
The most common and often most problematic byproduct is the decarboxylated pyrrole. This is particularly prevalent when hydrolyzing pyrrole-2-carboxylates to their corresponding carboxylic acids. The resulting pyrrole-2-carboxylic acid is susceptible to losing carbon dioxide, especially under acidic conditions or at elevated temperatures, to yield the parent pyrrole.[1][2][3][4][5] Other potential byproducts can arise from side reactions with functional groups on the pyrrole ring or the ester itself, as well as from incomplete reaction.
Q2: My target is a pyrrole-2-carboxylic acid, and I'm observing significant decarboxylation. What is the cause?
The decarboxylation of pyrrole-2-carboxylic acid is often catalyzed by acid.[3][4][5] The mechanism involves protonation of the pyrrole ring at the C2 position, which facilitates the cleavage of the C-C bond to release carbon dioxide.[2][3][4] Even if you are performing a base-catalyzed hydrolysis (saponification), the acidic workup to protonate the carboxylate salt can induce decarboxylation if not performed under carefully controlled, cold conditions. High reaction temperatures during hydrolysis can also promote this side reaction.[1]
Q3: Should I use acidic or basic conditions for the hydrolysis of my pyrrole ester?
For most pyrrole esters, especially those at the 2-position, basic hydrolysis (saponification) is generally the preferred method to avoid the issue of acid-catalyzed decarboxylation.[6][7][8] The reaction is typically irreversible as the final deprotonation of the carboxylic acid to form the carboxylate salt drives the reaction to completion.[8]
Acid-catalyzed hydrolysis is generally reserved for specific cases, such as the cleavage of tert-butyl esters, which are designed to be removed under acidic conditions.[9][10] In such instances, the use of milder acids and carefully controlled temperatures is crucial.
Q4: When should I consider using a protecting group on the pyrrole nitrogen?
The NH proton of the pyrrole ring is moderately acidic (pKa ≈ 17.5) and can be deprotonated by strong bases.[11] If you are using strongly basic conditions or if your pyrrole contains other sensitive functional groups, an N-protecting group can be beneficial. Protecting groups can prevent N-deprotonation and subsequent side reactions.[12][13] Common protecting groups for pyrroles include benzyloxymethyl (BOM), 2-(trimethylsilyl)ethoxymethyl (SEM), and various sulfonyl and carbamate groups.[12][13][14][15][16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired carboxylic acid. | 1. Incomplete Hydrolysis: The reaction time may be too short, or the temperature may be too low, especially for sterically hindered esters. 2. Degradation of Starting Material or Product: The reaction conditions may be too harsh, leading to decomposition. | 1. Optimize Reaction Conditions: Increase the reaction time and/or temperature incrementally. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint. Consider using a different base or solvent system (see table below). 2. Use Milder Conditions: Switch to a milder base like lithium hydroxide (LiOH) which can be effective at lower temperatures.[17][18] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your substrate is sensitive to oxidation. |
| Significant amount of decarboxylated byproduct observed. | 1. Acidic Conditions: The reaction or workup conditions are too acidic, promoting decarboxylation of the pyrrole-2-carboxylic acid.[2][3][4] 2. High Temperature: The hydrolysis or workup is being performed at an elevated temperature.[1] | 1. Careful Acidic Workup: During the workup, add the acid slowly at 0°C or below to protonate the carboxylate. Use a weaker acid if possible and avoid a large excess. 2. Lower Reaction Temperature: Perform the hydrolysis at the lowest temperature that allows for a reasonable reaction rate. |
| Incomplete hydrolysis of the starting ester. | 1. Steric Hindrance: The ester group is sterically bulky, making it less accessible to the nucleophile. 2. Insufficient Base: An inadequate amount of base was used, especially if there are other acidic protons in the molecule. | 1. Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or cautiously increase the temperature. 2. Use a More Soluble Base or a Phase-Transfer Catalyst: Lithium hydroxide often offers better solubility in mixed aqueous-organic solvent systems.[17] Alternatively, a phase-transfer catalyst can be employed to facilitate the reaction in a two-phase system. 3. Increase Stoichiometry of Base: Use a larger excess of the base (e.g., 3-5 equivalents). |
| Formation of unknown impurities. | 1. Side Reactions with Other Functional Groups: Other functional groups on the pyrrole ring or ester may be reacting under the hydrolysis conditions. 2. Reaction with Solvent: The solvent may be participating in side reactions. | 1. Protect Sensitive Functional Groups: If your molecule contains other sensitive functionalities, consider protecting them before performing the hydrolysis. 2. Choose an Inert Solvent: Use a solvent that is stable under the reaction conditions. Common choices include mixtures of water with methanol, ethanol, or tetrahydrofuran (THF).[19] |
Protocols and Methodologies
Protocol 1: General Base-Catalyzed Hydrolysis (Saponification)
This protocol is suitable for the hydrolysis of simple alkyl esters of pyrrole carboxylic acids.
Materials:
-
Pyrrole ester
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the pyrrole ester (1.0 equiv) in a mixture of MeOH (or THF) and H₂O (e.g., a 3:1 to 1:1 ratio).
-
Add LiOH·H₂O (2.0-3.0 equiv) or NaOH (2.0-3.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-60°C. Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to 0°C in an ice bath.
-
Slowly add 1 M HCl with vigorous stirring to adjust the pH to ~3-4.
-
Extract the aqueous layer with EtOAc or DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude pyrrole carboxylic acid.
-
Purify the crude product by recrystallization or column chromatography as needed.
Comparison of Common Bases for Hydrolysis
| Base | Pros | Cons | Typical Conditions |
| NaOH/KOH | Inexpensive, commonly available. | Can sometimes require higher temperatures, potentially leading to side reactions. | 2-5 equiv, H₂O/MeOH or H₂O/EtOH, RT to reflux.[19] |
| LiOH | Often more effective at lower temperatures, good solubility in THF/water mixtures.[17][18] | More expensive than NaOH/KOH. | 2-3 equiv, H₂O/THF, 0°C to RT.[17] |
Mechanistic Insights and Workflow Diagrams
Base-Catalyzed Hydrolysis of a Pyrrole Ester
Caption: Mechanism of the acid-catalyzed decarboxylation side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting pyrrole ester hydrolysis.
References
- Anderson, H. J., Clase, J. A., & Loader, C. E. (1987). Pyrrole Chemistry. Part XXIX A Re-Examination of the Decarboxylation of 4-Acetyl-, 4-Formyl- and 4-Cyanopyrrole-2-Carboxylic Acid.
- Kou, J., et al. (2012). The mechanism of acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid: insights from cluster-continuum model calculations.
- Chiang, Y., et al. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674-11675.
- Kresge, A. J. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society, 131(33), 11674–11675.
- Dunn, G. E., & Lee, G. K. J. (1979). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 57(9), 1032-1036.
- Guy, R. W., & Jones, R. A. (1973). Pyrrole Chemistry. XV. The Chemistry of Some 3,4-Disubstituted Pyrroles. Canadian Journal of Chemistry, 51(7), 1089-1095.
- Cipiciani, A., Savelli, G., & Bunton, C. A. (1983). Base-catalyzed hydrolysis of N-acylpyrroles. Measurable acidity of a steady-state tetrahedral intermediate. Journal of the American Chemical Society, 105(1), 127-130.
- Herath, A., & Cosford, N. D. (2010). One step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. Organic letters, 12(22), 5182-5185.
- Muchowski, J. M., & Greenhouse, R. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Journal of Chemistry, 61(8), 1697-1702.
- Muchowski, J. M., & Greenhouse, R. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties.
- Padwa, A., & Yeske, P. E. (1988). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 53(24), 5761-5768.
- Katritzky, A. R., & Akula, M. R. (2004). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. The Journal of organic chemistry, 69(22), 7563-7565.
- Kim, M. J., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Organic & Biomolecular Chemistry, 17(40), 9018-9022.
- Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Syrris.
- Carson, J. R. (1982). Preparation of pyrrole esters. U.S.
- Wikipedia contributors. (2024). Pyrrole. Wikipedia.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters.
- Kauthale, S. S., & Pratap, U. R. (2015). An improved process for the preparation of pyrrole derivatives. U.S.
- Pearson. (n.d.).
- Wang, G., et al. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Advances, 11(25), 15156-15176.
- Various Authors. (2018). Why is the reaction of pyrrole difficult with acid?. Quora.
- El-Sayed, M. A. A., & Eurtivong, C. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603.
- Organic Chemistry Tutor. (n.d.).
- Bandyopadhyay, D., & Mukherjee, S. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 946-976.
- Pearson+. (2024).
- Wikipedia contributors. (2023). Pyrrole-2-carboxylic acid. Wikipedia.
- Vaia. (2023). Pyrrole: Structure, Acidity & Synthesis.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
- Chemistry Steps. (2020).
- Michalska, D., & Wysokiński, R. (2005). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. The Journal of Physical Chemistry A, 109(43), 9838-9847.
- Martinez, A., & Rodriguez, J. A. (2016). Green Synthesis of Pyrrole Derivatives. Current Green Chemistry, 3(3), 234-249.
- Various Authors. (n.d.).
- Ashenhurst, J. (2022).
- Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.
- Orita, A., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 581-584.
- Sharma, R., et al. (2011). Lithium hydroxide mediated synthesis of 3,4-disubstituted pyrroles. Amrita Vishwa Vidyapeetham.
- Al-Tel, T. H. (2016). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. worldscientific.com [worldscientific.com]
- 3. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. syrris.com [syrris.com]
- 11. Pyrrole - Wikipedia [en.wikipedia.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sciforum.net [sciforum.net]
- 19. Ester to Acid - Common Conditions [commonorganicchemistry.com]
Validation & Comparative
1H NMR spectral interpretation of 2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
Executive Summary
This guide details the 1H NMR spectral interpretation of 2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid. In drug development, this scaffold often serves as a precursor for heme-like porphyrins or atorvastatin analogs.
The Analytical Challenge: Pyrrole-3-carboxylic acids are prone to decarboxylation and regiochemical ambiguity (2,3- vs. 2,4-substitution). Furthermore, the distinct "isopropyl" signature must be resolved from solvent residuals, and the acidic protons (NH/COOH) require specific solvent choices for accurate integration.
Key Comparison: This guide compares the Target Acid against its Ethyl Ester Precursor (synthetic origin) and Regioisomeric Impurities to provide a self-validating identification workflow.
Structural & Regiochemical Logic
The molecule consists of a pyrrole ring substituted at the 2-position with an isopropyl group and at the 3-position with a carboxylic acid.
-
Formula: C
H NO -
Key Spin Systems:
-
Isopropyl Group: A classic
system (Septet + Doublet). -
Pyrrole Ring: An
system (two vicinal protons at C4 and C5). -
Exchangeable Protons: Two broad singlets (NH and COOH).
-
Regiochemistry Validation (2,3- vs 2,4-substitution)
The coupling constant (
-
Target (2,3-subst.): Protons are at C4 and C5.
. -
Isomer (2,4-subst.): Protons are at C3 and C5.
(Meta-like coupling).
Comparative Analysis: Solvent & Precursor Performance
Comparison 1: Solvent Selection (Performance Data)
The choice of solvent dictates the visibility of the "fingerprint" exchangeable protons.
| Feature | DMSO-d | CDCl | Performance Verdict |
| Pyrrole NH | Sharp/Broad Singlet (~11 ppm) | Very Broad/Invisible | DMSO Wins: Essential for confirming the pyrrole core. |
| COOH Proton | Distinct Broad Singlet (~12 ppm) | Often aggregated/missing | DMSO Wins: Critical for confirming hydrolysis. |
| Solvent Residual | Quintet at 2.50 ppm | Singlet at 7.26 ppm | CDCl |
| Resolution | Excellent for H-bonding protons | Good for alkyl region | Use DMSO for structure proof; CDCl |
Comparison 2: Target Acid vs. Ethyl Ester Precursor
Monitoring the hydrolysis of the ester is the most common application of this NMR profile.
| Signal Region | Target: Acid | Precursor: Ethyl Ester | Diagnostic Action |
| 11.0 - 13.0 ppm | Present (COOH) | Absent | Confirm appearance of COOH. |
| 4.0 - 4.3 ppm | Absent | Quartet ( | Confirm disappearance of Ethoxy group. |
| 1.3 ppm | Doublet (Isopropyl) only | Doublet (Iso) + Triplet (Et) | Check for overlapping methyl signals. |
Detailed Spectral Assignment (DMSO-d )
The following data represents the idealized spectral fingerprint for the target molecule in DMSO-d
Table 1: Chemical Shift Assignments
| Position | Group | Shift ( | Multiplicity | Integral | Coupling ( | Interpretation |
| COOH | Acid | 11.8 - 12.2 | br s | 1H | - | Deshielded by carbonyl anisotropy & H-bonding.[1] |
| NH | Pyrrole | 10.8 - 11.2 | br s | 1H | - | Typical pyrrole NH; exchangeable with D |
| H-5 | Ring CH | 6.75 | dd or d | 1H | Adjacent to NH; most deshielded ring carbon. | |
| H-4 | Ring CH | 6.35 | d | 1H | Ortho to H-5; shielded by electron-rich ring. | |
| CH | Isopropyl | 3.6 - 3.8 | sept | 1H | Methine proton; deshielded by aromatic ring. | |
| CH | Isopropyl | 1.25 | d | 6H | Methyls; strong doublet signal. |
Note: The specific shift of the isopropyl methine (3.6-3.8 ppm) is critical. In DMSO, ensure the residual water peak (3.33 ppm) does not integrate into this signal.
Visualization: Assignment Logic & Workflow
The following diagrams illustrate the logical flow for confirming the structure and distinguishing it from isomers.
Diagram 1: Structural Verification Logic
Caption: Decision tree for verifying the regiochemistry and oxidation state of the pyrrole derivative.
Diagram 2: Synthetic Monitoring (Ester to Acid)
Caption: Spectral changes observed during the conversion of the precursor ester to the target acid.
Experimental Protocol (Self-Validating)
To ensure the "Trustworthiness" of your data, follow this standardized protocol.
Step 1: Sample Preparation
-
Mass: Weigh 10–15 mg of the dried solid. (Higher concentration improves the detection of broad acidic protons).
-
Solvent: Add 0.6 mL of DMSO-d
(99.9% D).-
Why? CDCl
often causes the carboxylic acid proton to broaden into the baseline due to dimer exchange. DMSO stabilizes the monomeric form via hydrogen bonding.
-
-
Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube to remove paramagnetic inorganic salts (e.g., from LiOH hydrolysis) that cause line broadening.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard zg30 (30° pulse).
-
Relaxation Delay (D1): Set to 2.0 seconds minimum.
-
Reasoning: The quaternary carbons and acidic protons have long T1 relaxation times. A short D1 will reduce the integral accuracy of the COOH peak.
-
-
Scans (NS): 16 to 64 scans.
Step 3: Validation (The "D2O Shake")
If the assignment of the NH or COOH peaks is ambiguous (e.g., overlapping with broad impurities):
-
Acquire the standard spectrum.
-
Add 1 drop of D
O to the tube. -
Shake and wait 5 minutes.
-
Re-acquire.
-
Result: The peaks at ~11 ppm and ~12 ppm should disappear or diminish significantly, confirming they are exchangeable (NH/OH).
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for substituent additivity rules).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515. Link
-
Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison. (Source for coupling constant logic in heterocycles). Link
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179. Link
Sources
Elemental Analysis & Purity Validation Guide: 2-(Propan-2-yl)-1H-pyrrole-3-carboxylic Acid
Executive Summary & Compound Profile
In the high-stakes environment of drug development, the purity of intermediate scaffolds like 2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid (also known as 2-isopropylpyrrole-3-carboxylic acid) is non-negotiable. While High-Performance Liquid Chromatography (HPLC) determines chromatographic purity, it often fails to detect inorganic salts, moisture, or solvent occlusion.
This guide objectively compares the "Gold Standard" of Combustion Elemental Analysis (EA) against modern alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . It establishes specific acceptance criteria for this pyrrole derivative, addressing its specific physicochemical challenges (hygroscopicity and potential for decarboxylation).
Compound Specifications
| Property | Detail |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| Critical Handling | Hygroscopic; prone to thermal decarboxylation >150°C. |
Theoretical Framework: The ±0.4% Rule[3]
For publication in top-tier journals (e.g., J. Org. Chem., J. Med. Chem.) and regulatory filing, the experimental mass percentage of Carbon, Hydrogen, and Nitrogen must fall within ±0.4% of the theoretical value [1][2].
Theoretical Composition for C₈H₁₁NO₂:
-
Carbon (C): 62.73%
-
Hydrogen (H): 7.24%
-
Nitrogen (N): 9.14%
Acceptance Criteria Table
| Element | Theoretical % | Lower Limit (-0.4%) | Upper Limit (+0.4%) |
| Carbon | 62.73 | 62.33 | 63.13 |
| Hydrogen | 7.24 | 6.84 | 7.64 |
| Nitrogen | 9.14 | 8.74 | 9.54 |
Expert Insight: If your Hydrogen value is consistently high (e.g., >7.70%), your sample likely contains trapped water or solvent. If Carbon is low, you may have inorganic salt contamination (silica, sodium sulfate) which does not burn.
Method A: Automated Combustion Analysis (The Gold Standard)
Combustion analysis (CHN) remains the primary method for establishing bulk purity because it is the only technique that accounts for the entire mass of the sample, including "invisible" impurities like inorganic salts.
Principle
The sample is flash-combusted at ~975°C (Dumas/Pregl method). Gases (CO₂, H₂O, N₂/NOx) are separated via GC columns and detected by Thermal Conductivity Detectors (TCD).
Protocol for Pyrrole Carboxylic Acids
This specific molecule presents a challenge: carboxylic acids are hydrogen-bond donors and attract atmospheric moisture.
-
Pre-Treatment (Crucial):
-
Do not simply dry in air.
-
Protocol: Dry sample in a vacuum pistol (0.1 mmHg) at 50°C for 4 hours over P₂O₅ (phosphorus pentoxide).
-
Warning: Do not exceed 80°C; pyrrole-3-carboxylic acids can decarboxylate to pyrroles, altering the C/H ratio.
-
-
Calibration:
-
Calibrate the analyzer using Acetanilide (C₈H₉NO) as the K-factor standard. It is structurally similar (aromatic amide) and stable.
-
-
Weighing:
-
Use a microbalance (readability 0.001 mg). Target mass: 1.5–2.5 mg.
-
Seal in tin capsules immediately to prevent moisture re-absorption.
-
Method B: Quantitative NMR (qNMR) (The Modern Challenger)
When combustion analysis fails due to limited sample quantity (<2 mg) or persistent solvent trapping, qNMR is the validated alternative accepted by the ACS [3][4].
Principle
Unlike standard NMR, qNMR uses an Internal Standard (IS) of known purity to determine the absolute weight % purity of the analyte.
Validated Protocol for C₈H₁₁NO₂
-
Internal Standard Selection:
-
Maleic Acid: Good solubility in DMSO-d6; distinct singlet at ~6.3 ppm.
-
Avoid: TCNB (solubility issues) or standards with peaks near 1.2 ppm (interference with the isopropyl group of the pyrrole).
-
-
Solvent: DMSO-d6 (prevents exchange of the NH and COOH protons, though these are usually excluded from integration).
-
Acquisition Parameters (Critical for Accuracy):
-
Relaxation Delay (d1): Must be ≥ 5 × T1 (longest relaxation time). For this pyrrole, set d1 = 30–60 seconds .
-
Pulse Angle: 90°.
-
Scans: Minimum 16 (to ensure S/N ratio > 400:1).
-
-
Calculation:
Comparative Analysis & Decision Logic
The following diagram illustrates the decision-making process for selecting the correct validation method based on sample status and requirements.
Figure 1: Analytical workflow for purity validation. Note that HRMS is sufficient for identity but insufficient for bulk purity validation in regulatory contexts.
Experimental Data Summary
The table below summarizes the capabilities of each method specifically for this compound.
| Feature | Combustion Analysis (EA) | qNMR | HRMS |
| Primary Output | %C, %H, %N | Absolute Purity (wt%) | Exact Mass (m/z) |
| Sample Req. | ~2 mg (Destructive) | ~5-10 mg (Recoverable) | <0.1 mg |
| Detection | Bulk purity (inc. inorganics) | Organic purity only | Identity only |
| Limit of Error | ±0.4% absolute | ±1.0% relative | < 5 ppm mass error |
| Blind Spot | Requires ~100% homogeneity | Inorganic salts invisible | Salts & solvents invisible |
| Verdict | Required for new compounds | Best for solvates/small scale | Supporting evidence only |
References
-
Journal of Organic Chemistry. (2025).[1] Author Guidelines for Manuscript Submission: Characterization of New Compounds. American Chemical Society. Link
-
National Institutes of Health (NIH). (2014). An International Study Evaluating Elemental Analysis. PMC. Link
-
Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][3] ACS Publications.[4][1] Link
-
Pauli, G. F., et al. (2012). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry.[1][5][6][7] Link
Sources
- 1. Author Guidelines [researcher-resources.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
Reference Standards for 2-(Propan-2-yl)-1H-pyrrole-3-carboxylic Acid Analysis
The following guide provides an in-depth technical analysis of reference standards for 2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid (also known as 2-isopropyl-1H-pyrrole-3-carboxylic acid; CAS 1521795-25-4). This compound is a critical intermediate and potential impurity in the synthesis of pyrrole-containing pharmaceuticals (e.g., statin analogs, kinase inhibitors).[1]
Executive Summary
This compound is a structural isomer often encountered during the purity profiling of pyrrole-based drug substances. Unlike common pharmacopeial standards, this specific isomer is rarely available as a Certified Reference Material (CRM).[1] Researchers must often choose between custom-synthesized standards, commercial research-grade materials, or surrogate ester standards.
This guide compares these options based on metrological traceability , stability , and analytical suitability , providing a validated HPLC protocol and spectroscopic data to ensure accurate identification.
Comparative Analysis of Reference Standard Options
For a niche analyte like 2-isopropyl-1H-pyrrole-3-carboxylic acid, "off-the-shelf" USP/EP standards typically do not exist. The following table compares the three primary sourcing strategies available to drug development professionals.
Table 1: Strategic Comparison of Standard Sources
| Feature | Option A: Custom Synthesis (In-House/CRO) | Option B: Commercial Research Grade | Option C: Surrogate Ester Standard |
| Purity Confidence | High (>99%) - Full characterization (NMR, MS, ROI) performed internally.[1] | Variable (95-98%) - COA often lacks detailed impurity profile; risk of isomeric mixtures. | High (>98%) - Esters are chromatographically stable and easier to purify. |
| Traceability | Direct - Primary Standard candidate if qNMR is used. | Low - Often "Reagent Grade"; not suitable for GMP release testing without re-validation. | Indirect - Requires Relative Response Factor (RRF) calculation. |
| Stability | Moderate - Free pyrrole acids can decarboxylate; requires -20°C storage. | Unknown - Transport conditions may degrade the acid functionality. | High - Ethyl esters are shelf-stable at RT. |
| Cost/Lead Time | High Cost / 4-8 Weeks | Low Cost / 1-2 Weeks | Medium Cost / 2-4 Weeks |
| Best Use Case | GMP Release Testing; Impurity Qualification. | Early-stage R&D; Method Development. | Routine Process Monitoring (with RRF). |
Technical Decision Framework
The following decision tree illustrates the logic for selecting the appropriate standard based on your development phase.
Figure 1: Decision matrix for selecting the appropriate reference standard grade based on regulatory requirements and compound stability.
Analytical Methodologies & Validation
To ensure the integrity of your analysis, the following protocols utilize the specific physicochemical properties of the 2-isopropyl pyrrole core.
Validated HPLC-UV Method
This method separates the acid from its likely impurities (e.g., decarboxylated pyrrole, ethyl ester precursors).[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress ionization of the carboxylic acid).[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm (max absorption for pyrrole ring) and 254 nm .[1]
-
Retention Logic: The free acid will elute earlier than the corresponding ester or the decarboxylated 2-isopropylpyrrole.
Spectroscopic Identification (NMR)
When using Option A (Custom Synthesis) or verifying Option B , the following NMR signals are diagnostic for the 2-isopropyl-1H-pyrrole-3-carboxylic acid structure, distinguishing it from the 4-isopropyl or 5-isopropyl isomers.
-
1H NMR (400 MHz, CDCl3/DMSO-d6):
-
δ 11.0-11.5 ppm (br s, 1H): NH pyrrole proton (exchangeable).[1]
-
δ 6.7-6.8 ppm (t/m, 1H): C5-H (alpha to Nitrogen).[1]
-
δ 6.4-6.5 ppm (t/m, 1H): C4-H (beta to Nitrogen).[1]
-
δ 3.5-3.8 ppm (septet, 1H, J=7 Hz): Isopropyl CH group at Position 2.[1] Note: If the isopropyl were at N1, this shift would be significantly different (~4.5 ppm).[1]
-
δ 1.2-1.3 ppm (d, 6H, J=7 Hz): Isopropyl methyl groups.[1]
-
Synthesis Workflow for Primary Standard (Option A)
If commercial standards fail purity checks, the following workflow outlines the synthesis of a high-purity standard via the stable ethyl ester intermediate.
Figure 2: Synthesis pathway for generating a primary reference standard via the stable ethyl ester intermediate.
Experimental Data: Ester vs. Acid
The ethyl ester (Compound 3i) is often used as a surrogate because it is an oil/solid that does not decarboxylate easily.[1] Below is the comparative data to support bridging studies.
| Property | Ethyl Ester (Surrogate) | Free Acid (Target) |
| Formula | C10H15NO2 | C8H11NO2 |
| MW | 181.23 g/mol | 153.18 g/mol |
| Retention Time (Rel) | 1.00 (Reference) | ~0.65 (More Polar) |
| UV Max | 225 nm | 223-225 nm |
| Key MS Peak (ESI+) | 182.1 [M+H]+ | 154.1 [M+H]+ |
Protocol Note: If using the Ester as a quantitative standard for the Acid, apply a molecular weight correction factor (0.845) and verify the Relative Response Factor (RRF) is 1.0 ± 0.1 using a single-point confirmation.
References
-
ChemicalBook. (2024).[1] Product Entry: 2-Isopropyl-1H-pyrrole-3-carboxylic acid (CAS 1521795-25-4).[3]Link[1]
-
Yu, M., & Pagenkopf, B. L. (2003).[1][4] Formal [3+2] Cycloaddition of Vinylogous Diazoesters and Nitriles.[1] Organic Letters, 5(26), 5099–5101.[1][4] (Source of synthesis method and NMR data for the ethyl ester derivative). Link[1]
-
USP-NF. (2023). General Chapter <1086> Impurities in Drug Substances and Drug Products.[5] (Guidance on impurity thresholds and qualification). Link[1]
-
PubChem. (2024).[1] Compound Summary: 2-isopropyl-1H-pyrrole derivatives.[3] National Library of Medicine. Link
Sources
- 1. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 2. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. uspnf.com [uspnf.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Safely Handling 2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
This document provides essential safety protocols and operational guidance for the handling of 2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid. As there is no specific, comprehensive Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes data from structurally related compounds, namely pyrrole and its derivatives, as well as general principles for handling carboxylic acids. This proactive, risk-based approach ensures the highest level of safety for all laboratory personnel.
Understanding the Hazard Profile: A Proactive Assessment
To establish a robust safety plan, we must first understand the potential hazards. Our compound, this compound, combines two key functional groups: a pyrrole ring and a carboxylic acid.
-
The Pyrrole Core : The parent compound, 1H-Pyrrole, is classified as a flammable liquid that is toxic if swallowed and harmful if inhaled.[1][2] It can also cause serious eye damage.[1][2] Substituted pyrroles are known to cause skin and eye irritation.[3]
-
The Carboxylic Acid Group : While often weak acids, carboxylic acids can be corrosive and pose significant hazards.[4] Related compounds like Pyrrole-2-carboxylic acid and Pyrrole-3-carboxylic acid are known to cause serious eye irritation, with potential for skin and respiratory irritation as well.[5][6][7][8]
Based on this analysis, this compound must be handled as a substance that is potentially harmful if swallowed, a skin irritant, a serious eye irritant, and a respiratory tract irritant , particularly if it is a fine powder.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to create a reliable barrier against exposure. The following equipment must be used for any operation involving this compound.
Eye and Face Protection
Direct contact with the eyes can cause serious, potentially irreversible damage.
-
Minimum Requirement : At all times, ANSI Z87.1-compliant safety glasses with side shields are required for any work in the laboratory where this chemical is present.
-
Splash Hazard Operations : When there is a risk of splashing (e.g., during transfer of solutions, heating, or reactions), chemical splash goggles must be worn. For larger volume transfers (>1 L), a full-face shield used in conjunction with safety goggles is required to protect the entire face.[9]
Hand Protection
The skin is a primary route of exposure. Proper glove selection is critical.
-
Glove Type : Chemical-resistant nitrile or neoprene gloves are recommended.[3][10] Nitrile gloves offer good resistance to a wide range of chemicals, including acids.[10][11]
-
Protocol : Double-gloving is strongly advised to provide an additional layer of protection against tears and contamination. Gloves must be inspected for any signs of degradation or punctures before each use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.
Body Protection
To prevent contact with skin and personal clothing, appropriate body protection is essential.
-
Standard Use : A flame-resistant laboratory coat is mandatory.
-
Enhanced Protection : For procedures with a higher risk of splashes or for handling larger quantities, a chemically resistant apron should be worn over the lab coat. In pilot-scale or bulk transfer operations, a full-body, acid-resistant suit may be necessary.[9] All clothing should be close-fitting, and closed-toe shoes made of a non-porous material are required.[3]
Respiratory Protection
Inhalation of airborne particles or vapors can cause respiratory tract irritation.[6][12]
-
Primary Engineering Control : All work involving this compound, especially the handling of the solid powder, must be conducted within a certified chemical fume hood.[2][3][13] This is the most effective way to minimize inhalation exposure.
-
Secondary Protection : In the rare event of a fume hood failure or if there is a significant risk of exceeding exposure limits during a spill cleanup, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary.[3]
PPE Summary by Laboratory Operation
For rapid assessment, the following table summarizes the required PPE for different scales of laboratory work.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Small-Scale Prep (<1g) | Safety Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Bench-Scale Reaction (1-50g) | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical Apron | Chemical Fume Hood |
| Solution Transfer (>1L) | Face Shield over Goggles | Double Nitrile Gloves | Lab Coat & Chemical Apron | Chemical Fume Hood |
| Spill Cleanup | Face Shield over Goggles | Heavy-duty Nitrile/Neoprene Gloves | Chemical Resistant Suit/Apron | NIOSH-approved Respirator |
Procedural Workflow: From Receipt to Disposal
Adherence to a strict, logical workflow is paramount for ensuring safety and experimental integrity. The following diagram outlines the critical steps for handling this compound.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Pyrrole-3-carboxylic acid | C5H5NO2 | CID 101030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 10. Acid Resistant PPE: Safety for Chemical Workers [accio.com]
- 11. quicktest.co.uk [quicktest.co.uk]
- 12. chemscene.com [chemscene.com]
- 13. orgchemboulder.com [orgchemboulder.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
